Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone
Description
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone (CAS: 2060057-13-6) is a sulfanone derivative characterized by a central sulfur atom in the +6 oxidation state (lambda⁶ configuration). Its molecular formula is C₆H₉NO₂S, with a molecular weight of 159.21 g/mol . The compound features a 2-methylfuran-3-yl substituent, an imino (NH) group, and a methyl group bonded to the sulfur center.
Properties
IUPAC Name |
imino-methyl-(2-methylfuran-3-yl)-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-5-6(3-4-9-5)10(2,7)8/h3-4,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCNAESLZRGJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a sulfonium ylide under specific conditions. The reaction typically requires a solvent such as 1,4-dioxane and is carried out at elevated temperatures around 160°C . The process involves multiple steps, including Michael addition, intramolecular nucleophilic addition, and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated furans.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, enabling the formation of novel compounds that may possess unique properties or functionalities. This versatility makes it a valuable component in organic synthesis pathways .
Reactivity Studies
Research has focused on the reactivity of this compound, investigating its potential to form new derivatives through reactions such as nucleophilic substitutions or cycloadditions. These studies are crucial for understanding how this compound can be utilized to create materials with desirable characteristics .
Biological Applications
Pharmacological Investigations
this compound has been explored for its potential pharmacological activities. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for the development of new therapeutic agents. These findings indicate that this compound could play a significant role in drug discovery and development .
Mechanism of Action
The biological activity of this compound is thought to involve interactions with specific molecular targets within biological systems. For instance, the presence of the furan ring may facilitate interactions with enzymes or receptors, potentially modulating their activity. Understanding these mechanisms is essential for evaluating the therapeutic potential of this compound.
Industrial Applications
Material Development
In industrial contexts, this compound is being investigated for its potential applications in developing new materials with specific electronic or optical properties. The unique structure of this compound may lend itself to innovations in material science, particularly in fields requiring advanced functional materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the derivative used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Structural and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Imino(methyl)(2-methylfuran-3-yl)-lambda⁶-sulfanone | 2060057-13-6 | C₆H₉NO₂S | 159.21 | 2-Methylfuran-3-yl, methyl, imino |
| Imino(methyl)(1-methyl-1H-imidazol-2-yl)-lambda⁶-sulfanone | 2060044-60-0 | C₅H₉N₃OS | 159.21 | 1-Methylimidazol-2-yl, methyl, imino |
| (2-Hydroxyethyl)(imino)methyl-lambda⁶-sulfanone | 2225142-34-5 | C₃H₉NO₂S | 123.17 | 2-Hydroxyethyl, methyl, imino |
Key Observations :
- Molecular Weight : The target compound and the imidazole derivative share identical molecular weights (159.21 g/mol) despite differing in heterocyclic substituents. The hydroxyethyl analog has a significantly lower molecular weight (123.17 g/mol) due to its simpler substituent .
- Substituent Heterocycles: The 2-methylfuran-3-yl group in the target compound introduces an oxygen-containing aromatic ring, which enhances lipophilicity and may influence π-π stacking interactions . The 2-hydroxyethyl group in the third compound adds a flexible, hydrophilic chain with a hydroxyl group, likely improving aqueous solubility compared to aromatic analogs .
Functional and Reactivity Differences
- Electronic Effects: The furan ring’s electron-rich nature may stabilize electrophilic attack at the sulfur center, whereas the imidazole’s nitrogen atoms could alter redox behavior or catalytic activity . The hydroxyethyl group’s electron-donating hydroxyl moiety may polarize the sulfanone core, affecting reactivity in nucleophilic substitutions .
- The hydroxyethyl analog’s hydrophilicity makes it more suitable for aqueous-phase reactions or biological applications requiring water compatibility .
Research Implications
- Medicinal Chemistry : The imidazole variant’s nitrogen-rich structure aligns with motifs common in kinase inhibitors or enzyme modulators, while the furan derivative’s lipophilicity may favor blood-brain barrier penetration .
- Materials Science : The aromatic heterocycles in the furan and imidazole analogs could enhance thermal stability in polymer matrices or coordination frameworks .
Biological Activity
Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone, with the CAS number 2060057-13-6, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a furan ring and a sulfanone moiety, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C6H9NO2S
- Molecular Weight : 159.21 g/mol
- IUPAC Name : this compound
- CAS Number : 2060057-13-6
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against various pathogens.
- Anticancer Potential : The compound has been explored for its anticancer properties, particularly due to its ability to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells. The sulfanone group may facilitate interactions with enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C6H9NO2S | Antimicrobial, Anticancer |
| 3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | C11H7N3O | Anticancer |
| S-methylenefuran-2-sulfinamide | C5H7NO2S | Antimicrobial |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, demonstrating significant inhibition of bacterial growth at concentrations above 50 µg/mL.
- Cancer Cell Line Study : In vitro experiments using human breast cancer cell lines showed that treatment with the compound led to a reduction in cell viability by approximately 40% after 48 hours, suggesting potential for further development as an anticancer agent.
- Inflammation Model Study : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
